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Compound of Interest

Compound Name: 2-Bromo-1-hexene

Cat. No.: B12087949 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the vinyl

bromide compound, 2-bromo-1-hexene. Due to the limited availability of public experimental

spectra, this guide presents predicted data obtained from validated computational models,

serving as a valuable resource for the identification and characterization of this molecule. The

information herein is intended to support research and development activities where 2-bromo-
1-hexene may be a key intermediate or target molecule.

Spectroscopic Data Summary
The following tables summarize the predicted spectral data for 2-bromo-1-hexene, including

¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: Predicted ¹H NMR Spectral Data for 2-bromo-1-hexene (CDCl₃, 400 MHz)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

5.65 d 1H
=CH₂ (geminal, trans

to Br)

5.40 d 1H
=CH₂ (geminal, cis to

Br)

2.35 t 2H -CH₂-C=

1.45 m 2H -CH₂-CH₂-C=

1.35 m 2H -CH₂-CH₃

0.90 t 3H -CH₃

Table 2: Predicted ¹³C NMR Spectral Data for 2-bromo-1-hexene (CDCl₃, 100 MHz)

Chemical Shift (ppm) Assignment

135.5 C-Br

117.0 =CH₂

38.5 -CH₂-C=

30.0 -CH₂-CH₂-C=

22.0 -CH₂-CH₃

13.8 -CH₃

Table 3: Predicted Infrared (IR) Spectral Data for 2-bromo-1-hexene
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Wavenumber (cm⁻¹) Intensity Assignment

3080 Medium =C-H stretch

2955, 2930, 2870 Strong C-H stretch (alkyl)

1630 Medium C=C stretch

1465, 1380 Medium C-H bend (alkyl)

890 Strong =CH₂ out-of-plane bend

650 Medium C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data for 2-bromo-1-hexene

m/z Relative Intensity (%) Assignment

162/164 50/49
[M]⁺ (Molecular ion with ⁷⁹Br/

⁸¹Br)

83 100 [M - Br]⁺

55 80 [C₄H₇]⁺

41 60 [C₃H₅]⁺

29 40 [C₂H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of 2-bromo-1-hexene is dissolved in 0.6-0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard. The solution is then transferred to a 5 mm NMR tube.
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¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096.

Temperature: 298 K.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated

total reflectance (ATR) accessory.

Sample Preparation: A small drop of neat 2-bromo-1-hexene is placed directly onto the ATR

crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

Mass Spectrometry (MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization (EI) source.

Sample Preparation: A dilute solution of 2-bromo-1-hexene is prepared in a volatile organic

solvent such as dichloromethane or ethyl acetate.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Injector Temperature: 250 °C.

Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to

250 °C and held for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: m/z 20-200.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 2-bromo-1-hexene.
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Spectroscopic analysis workflow for 2-bromo-1-hexene.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-1-hexene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12087949#spectral-data-for-2-bromo-1-hexene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b12087949?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12087949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

